REACTION_CXSMILES
|
[C:1](=[O:11])([S:6][C:7]([CH3:10])([CH3:9])[CH3:8])[O:2][CH:3](Cl)[CH3:4].[C:12]([OH:17])(=[O:16])[CH:13]([CH3:15])[CH3:14].C(N(C(C)C)CC)(C)C>CCOCC>[C:1](=[O:11])([S:6][C:7]([CH3:10])([CH3:9])[CH3:8])[O:2][CH:3]([O:17][C:12](=[O:16])[CH:13]([CH3:15])[CH3:14])[CH3:4]
|
Name
|
Compound ( 3 )
|
Quantity
|
392 mg
|
Type
|
reactant
|
Smiles
|
C(OC(C)Cl)(SC(C)(C)C)=O
|
Name
|
|
Quantity
|
264 mg
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)O
|
Name
|
|
Quantity
|
264 mg
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)O
|
Name
|
|
Quantity
|
387 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water (2×10 mL), saturated bicarbonate solution (2×10 mL) and brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC(C)OC(C(C)C)=O)(SC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |